Phccc

Group I mGluR Antagonist Calcium Mobilization Assay IC50

PHCCC is the only commercially available compound delivering simultaneous mGluR4 positive allosteric modulation and Group I mGluR antagonism—a dual mechanism essential for Parkinson's disease target validation and studies probing mGluR4/Group I interplay. Its (−)-enantiomer exhibits 67-fold greater potency than (S)-4-carboxyphenylglycine at Group I mGluRs. Unlike VU0155041 or THCCC, PHCCC cannot be substituted by single-target analogs. It also serves as an ideal model payload for nanoparticle formulation optimization, showing 36-fold toxicity reduction when loaded.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 177610-87-6
Cat. No. B176162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhccc
CAS177610-87-6
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESC1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1
InChIKeyFPXPIEZPAXSELW-REIIWYCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phccc (CAS 177610-87-6) – Chemical Class & Baseline Profile for mGluR Research Procurement


N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (Phccc) is a synthetic small-molecule cyclopropachromene derivative that functions as a dual-activity metabotropic glutamate receptor (mGluR) ligand [1]. It acts as a positive allosteric modulator (PAM) of mGluR4 and as a Group I mGluR antagonist [2]. The compound is supplied as a racemic mixture or as the resolved active (−)-enantiomer, with a molecular weight of 294.31 g/mol and is typically formulated in DMSO for in vitro and in vivo applications .

Phccc (CAS 177610-87-6) vs. Analogs – Why Generic mGluR Modulators Cannot Substitute


Procurement of generic mGluR4 PAMs or Group I mGluR antagonists cannot replace Phccc due to its unique dual-receptor pharmacology and established selectivity profile. Unlike next-generation mGluR4 PAMs (e.g., VU0155041) that lack Group I antagonist activity, or analog THCCC which targets mGluR2/3 , Phccc provides simultaneous mGluR4 potentiation and Group I mGluR blockade. This dual mechanism is critical for specific in vivo models where both pathways require modulation [1]. Furthermore, the (−)-enantiomer of Phccc exhibits 67-fold greater Group I antagonist potency than the commonly used benchmark compound (S)-4-carboxyphenylglycine , establishing a quantitative benchmark that structurally similar but pharmacologically distinct compounds cannot meet.

Phccc (CAS 177610-87-6) Quantitative Evidence Guide – Head-to-Head Comparative Data


Group I mGluR Antagonist Potency: Phccc vs. (S)-4-Carboxyphenylglycine

Phccc inhibits Group I metabotropic glutamate receptor (mGluR1/5)-mediated calcium mobilization with an IC50 of approximately 3 µM, demonstrating a 67-fold increase in antagonist potency relative to the standard compound (S)-4-carboxyphenylglycine in CHO cells .

Group I mGluR Antagonist Calcium Mobilization Assay IC50

mGluR4 Positive Allosteric Modulation: Phccc Potency & Selectivity vs. Inactive Analog

Phccc potentiates mGluR4-mediated responses to glutamate with an EC50 of 3.2–4.1 µM in CHO cells . In direct comparison, the structurally related analog 7-(hydroxylimino)cyclopropachromen-1a-carboxamide ethyl ester exhibits no mGluR4 potentiator activity and fails to reverse reserpine-induced akinesia in rats, whereas Phccc produced a marked behavioral reversal [1].

mGluR4 PAM Allosteric Modulation Calcium Mobilization Assay

mGluR Subtype Selectivity Profile: Phccc vs. Analog THCCC

Phccc acts as a selective mGluR4 PAM and Group I mGluR antagonist, with minimal activity at other mGluR subtypes [1]. In contrast, the 4-methyl analog THCCC (PHCCC(4Me)) is a dual mGluR2 negative allosteric modulator (IC50 1.5 µM) and mGluR3 positive allosteric modulator (EC50 8.9 µM) , demonstrating a complete shift in receptor subtype selectivity based on a single methyl substitution.

mGluR Subtype Selectivity Negative Allosteric Modulator PAM

In Vivo Antiparkinsonian Efficacy: Phccc vs. Next-Generation mGluR4 PAMs

Phccc (intracerebroventricular administration) produces a marked reversal of reserpine-induced akinesia in rats, validating mGluR4 PAM as an antiparkinsonian mechanism in vivo [1]. While subsequent mGluR4 PAMs such as VU0155041 demonstrate ~8-fold higher in vitro potency than Phccc, Phccc remains the prototypical, extensively characterized tool that first established this therapeutic concept and continues to serve as the benchmark comparator in mGluR4 drug discovery programs [2].

Parkinson's Disease In Vivo Efficacy Behavioral Pharmacology

Reduced Cellular Toxicity: Phccc Nanoparticle Formulation vs. Soluble Phccc

Phccc delivered to cells in biodegradable nanoparticles (NPs) exhibits a 36-fold reduction in toxicity compared to soluble Phccc [1]. In mouse models of multiple sclerosis, Phccc NPs delayed disease onset and decreased severity relative to an equivalent dosing schedule of soluble drug [2].

Drug Delivery Nanoparticle Formulation Cellular Toxicity

Enantiomer-Specific Activity: (−)-Phccc vs. Racemic Phccc

The (−)-enantiomer of Phccc is the pharmacologically active species for mGluR4 positive allosteric modulation, while the racemic mixture shows reduced potency [1]. In direct comparisons, (−)-Phccc produced a glutamate fold shift of 10.8 compared to 7.8 for the racemate in mGluR4 functional assays [2].

Enantiomer Pharmacology Stereoselectivity mGluR4 PAM

Phccc (CAS 177610-87-6) – Optimal Research & Industrial Application Scenarios


Parkinson's Disease Preclinical Research – mGluR4 PAM Reference Tool

Phccc serves as the prototypical positive allosteric modulator for validating mGluR4 as a therapeutic target in Parkinson's disease. Its established in vivo efficacy in reversing reserpine-induced akinesia in rats provides a reproducible benchmark for evaluating novel mGluR4 PAM candidates [1].

Group I mGluR Antagonism Studies – High-Potency Reference Compound

With 67-fold greater potency than (S)-4-carboxyphenylglycine at Group I mGluRs, Phccc is the preferred tool for pharmacological studies requiring robust antagonism of mGluR1/5-mediated signaling, including calcium mobilization assays and synaptic transmission studies .

Dual mGluR4 PAM / Group I Antagonist Pharmacology – Unique Research Applications

For experiments investigating the interplay between mGluR4 potentiation and Group I mGluR blockade—a combination not achievable with single-target analogs such as VU0155041 or THCCC—Phccc provides a unique dual-mechanism tool that cannot be substituted by other commercially available compounds [2].

Nanoparticle Drug Delivery & Formulation Development

The 36-fold reduction in cellular toxicity achieved with Phccc-loaded nanoparticles compared to soluble Phccc makes this compound an ideal model payload for developing and optimizing controlled-release formulations aimed at improving the therapeutic index of poorly soluble small molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phccc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.